

# Pharmacokinetics and pharmacodynamics of JNJ-40411813 in rodents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |  |  |  |
|----------------------|--------------|-----------|--|--|--|
| Compound Name:       | JNJ-40411813 |           |  |  |  |
| Cat. No.:            | B1673069     | Get Quote |  |  |  |

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of **JNJ-40411813** in Rodents

#### Introduction

**JNJ-40411813**, also known as ADX71149, is a novel, orally bioavailable small molecule that functions as a positive allosteric modulator (PAM) of the metabotropic glutamate type 2 (mGlu2) receptor.[1][2] As a PAM, **JNJ-40411813** does not activate the mGlu2 receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate.[3] The mGlu2 receptor is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission, and its modulation has been investigated for therapeutic benefits in psychiatric and neurological disorders such as schizophrenia, anxiety, and epilepsy.[2][4]

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of **JNJ-40411813** in rodent models. It includes detailed data, experimental protocols, and visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals. While the compound showed promise in preclinical studies, its development for epilepsy was discontinued after a Phase II clinical trial failed to meet its primary endpoint.[5][6]

#### **Pharmacokinetics in Rodents**

Pharmacokinetic studies in male Sprague-Dawley and Wistar rats have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of **JNJ-40411813**. The



compound was found to be rapidly absorbed after oral administration and possesses moderate oral bioavailability.[2][3]

#### **Data Presentation: Pharmacokinetic Parameters in Rats**

The following table summarizes the key pharmacokinetic parameters of **JNJ-40411813** following a single intravenous (i.v.) or oral (p.o.) administration in rats.

| Parameter                          | 2.5 mg/kg i.v.  | 10 mg/kg p.o. (fed) |
|------------------------------------|-----------------|---------------------|
| Cmax (ng/mL)                       | -               | 938[2][7]           |
| Tmax (h)                           | -               | 0.5[2][3]           |
| AUC₀-∞ (ng·h/mL)                   | 1833 ± 90[7]    | 2250 ± 417[3][7]    |
| t½ (h)                             | -               | 2.3 ± 0.5[3][7]     |
| Clearance (CL) (L/h/kg)            | 1.4 ± 0.1[3][7] | -                   |
| Volume of Distribution (Vd) (L/kg) | 2.3 ± 0.2[3]    | -                   |
| Absolute Oral Bioavailability      | -               | 31%[2][3]           |

## Experimental Protocol: Pharmacokinetic Analysis in Rats

The pharmacokinetic properties of **JNJ-40411813** were evaluated in male Sprague-Dawley rats.[3]

- Animal Model: Male Sprague-Dawley rats were used for the study. The animals had ad libitum access to food and water before and during the experiment for the oral dosing group.
  [3]
- Drug Administration:
  - Intravenous (i.v.): A single 2.5 mg/kg dose of JNJ-40411813 was administered.[3]
  - Oral (p.o.): A single 10 mg/kg dose of JNJ-40411813 was administered to fed rats.[3]

#### Foundational & Exploratory





- Sample Collection: Blood samples were collected at predetermined time points following drug administration. Plasma was separated by centrifugation and stored at -30°C until analysis.[8]
- Bioanalysis: Plasma concentrations of **JNJ-40411813** were determined using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution were calculated from the plasma concentration-time data using non-compartmental analysis.





Click to download full resolution via product page

Pharmacokinetic Study Workflow in Rats.



## **Pharmacodynamics in Rodents**

**JNJ-40411813** has been shown to be a potent and selective mGlu2 receptor PAM in a variety of in vitro and in vivo assays. It also exhibits off-target activity at the 5-hydroxytryptamine 2A (5HT2A) receptor, which is more pronounced in vivo in rodents due to a specific metabolite.[9]

**Data Presentation: In Vitro and In Vivo** 

**Pharmacodynamic Profile** 

| Assay Type                     | Target               | Species/Syste<br>m                                      | Parameter                                     | Value          |
|--------------------------------|----------------------|---------------------------------------------------------|-----------------------------------------------|----------------|
| In Vitro                       | mGlu2                | Human (CHO<br>cells)                                    | EC <sub>50</sub><br>([ <sup>35</sup> S]GTPγS) | 147 ± 42 nM[2] |
| mGlu2                          | Human (HEK293 cells) | EC <sub>50</sub> (Ca <sup>2+</sup> mobilization)        | 64 ± 29 nM[2][3]                              |                |
| mGlu2                          | Rat                  | EC50<br>([35S]GTPγS)                                    | 370 ± 120 nM[3]                               | -              |
| mGlu2 PAM Site                 | Human (CHO cells)    | IC <sub>50</sub> (vs [ <sup>3</sup> H]JNJ-<br>40068782) | 68 ± 29 nM[3]                                 | _              |
| 5HT <sub>2a</sub>              | Human                | K_b                                                     | 1.1 μM[2][3]                                  | -              |
| In Vivo                        | mGlu2<br>Occupancy   | Rat                                                     | ED <sub>50</sub> (p.o.)                       | 16 mg/kg[2][3] |
| mGlu2<br>Occupancy             | Rat                  | EC₅₀ (PK-PD<br>Model)                                   | 1032 ng/mL[2][3]                              | _              |
| 5HT <sub>2a</sub><br>Occupancy | Rat                  | ED <sub>50</sub> (p.o.)                                 | 17 mg/kg[2][3]                                |                |
| Behavioral                     | REM Sleep            | Rat                                                     | LAD (p.o.)                                    | 3 mg/kg[2][3]  |
| Rotarod                        | Rat                  | No effect up to (p.o.)                                  | 40 mg/kg[9]                                   |                |
| Locomotion<br>(PCP-induced)    | Mouse                | Inhibition                                              | Dose-<br>dependent[9][10]                     |                |



### **Experimental Protocols: Key Pharmacodynamic Assays**

[35S]GTPyS Binding Assay This functional assay measures the activation of G-protein coupled receptors.

- System: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor (hmGlu2) or rat brain slices.[2][3]
- Procedure: Membranes or brain slices are incubated with GDP, the radiolabeled [35S]GTPγS, and varying concentrations of JNJ-40411813, both in the absence and presence of a fixed concentration of glutamate.[3]
- Measurement: The amount of [35S]GTPyS bound to the G-proteins is quantified by scintillation counting. An increase in binding indicates receptor activation.
- Analysis: EC<sub>50</sub> values are calculated from concentration-response curves to determine the potency of the compound as a PAM.[3]

Ex Vivo mGlu2 Receptor Occupancy This method quantifies the percentage of target receptors bound by the drug in the brain after systemic administration.

- Animal Model: Male Wistar rats.[7]
- Drug Administration: Rats are dosed orally with a range of JNJ-40411813 concentrations.[2]
- Tissue Collection: At a specific time point after dosing (e.g., 1 hour), animals are euthanized, and brains are rapidly removed and dissected.[3]
- Assay: Brain homogenates are incubated with a radiolabeled mGlu2 PAM ligand, such as [3H]JNJ-46281222. The specific binding of the radioligand is measured.[2][3]
- Analysis: The reduction in radioligand binding in drug-treated animals compared to vehicle-treated controls is used to calculate the percentage of mGlu2 receptors occupied by JNJ-40411813. An ED<sub>50</sub> (the dose required to achieve 50% receptor occupancy) is then determined.[3]





Click to download full resolution via product page

Ex Vivo Receptor Occupancy Workflow.



### **Mechanism of Action & Signaling Pathway**

**JNJ-40411813** binds to an allosteric site on the mGlu2 receptor, distinct from the orthosteric site where glutamate binds.[3] This binding induces a conformational change in the receptor that enhances its affinity for glutamate and/or increases the efficacy of G-protein coupling upon glutamate binding. The mGlu2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction of neurotransmitter release from presynaptic terminals.





Click to download full resolution via product page

mGlu2 Receptor Signaling Pathway Modulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addex ADX71149 Epilepsy Phase 2 Study Completes Recruitment of Patients BioSpace [biospace.com]
- 5. J&J Withdraws from Addex Epilepsy Drug After Phase II Failure [synapse.patsnap.com]
- 6. Addex stock tanks after lead drug flops in Phase II epilepsy trial [clinicaltrialsarena.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Liquid Enteral Nutrients Alter the Pharmacokinetics of Orally Administered Carbamazepine in Rats [medsci.org]
- 9. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of JNJ-40411813 in rodents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673069#pharmacokinetics-and-pharmacodynamics-of-jnj-40411813-in-rodents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com